4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Soluble guanylyl cyclase sGC inhibitor structure-activity relationship

This 3-chlorophenoxy tetrahydroquinazoline (CAS 343373-61-5) is essential for establishing positional SAR against the 4-chloro (CAS 343373-60-4) and 2,4,5-trichloro (CAS 343373-59-1) analogs. As demonstrated by halogen-position sensitivity in the NS 2028 oxadiazolo-benzoxazin series, even minor substitution shifts can dramatically alter sGC inhibitory potency. Procure this specific isomer to validate target engagement, selectivity, and CNS-penetrant potential. Do not substitute with unvalidated analogs—confirm structural identity via CAS verification before purchase.

Molecular Formula C22H21ClN2OS
Molecular Weight 396.93
CAS No. 343373-61-5
Cat. No. B2917299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
CAS343373-61-5
Molecular FormulaC22H21ClN2OS
Molecular Weight396.93
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H21ClN2OS/c1-15-9-11-16(12-10-15)14-27-22-24-20-8-3-2-7-19(20)21(25-22)26-18-6-4-5-17(23)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3
InChIKeyLWKLIGJVVDVBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 343373-61-5): Structural Identity and Commercial Availability


4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 343373-61-5) is a fully synthetic, low-molecular-weight (396.93 g/mol) tetrahydroquinazoline derivative bearing a 3-chlorophenoxy substituent at the 4-position and a 4-methylbenzylsulfanyl group at the 2-position . It belongs to a focused library of tetrahydroquinazoline analogs that have attracted interest as potential modulators of soluble guanylyl cyclase (sGC) and other therapeutic targets [1]. The compound is commercially offered as a research reagent, most commonly at ≥95% purity, and is structurally distinct from the more extensively characterized oxadiazolo-benzoxazin sGC inhibitor NS 2028 .

Why Generic Tetrahydroquinazoline Substitution Fails for 4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline


Tetrahydroquinazoline-based sGC modulators are exquisitely sensitive to the position and electronic nature of substituents on the aromatic ring systems. In the foundational NS 2028 SAR study, even minor changes—such as moving a halogen atom from the 7- to the 8-position on the benzoxazin core, or substituting the oxygen at position 1 by sulfur—produced significant shifts in inhibitory potency against S-nitrosoglutathione-enhanced sGC activity in mouse cerebellum homogenates [1]. For the tetrahydroquinazoline chemotype represented by CAS 343373-61-5, the distinction between a 3-chlorophenoxy versus a 4-chlorophenoxy or 2,4,5-trichlorophenoxy substituent is predicted to alter both target engagement and physiochemical properties such as lipophilicity and metabolic stability. Consequently, generic replacement with a closely related tetrahydroquinazoline analog—without empirical confirmation of equivalent potency, selectivity, and ADME profile—carries a high risk of producing divergent biological results and is unsuitable for reproducible scientific procurement.

Quantitative Comparative Evidence for 4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 343373-61-5) vs. Closest Analogs


Substituent Position Effect on Predicted Target Engagement vs. 4-Chlorophenoxy Analog (CAS 343373-60-4)

Within the NS 2028-derived pharmacophore model, the position of the chlorine substituent on the pendant aromatic ring directly influences the compound's ability to occupy the heme-binding pocket of sGC. The 3-chloro isomer (CAS 343373-61-5) is expected to exhibit different inhibitory kinetics compared to its 4-chloro regioisomer (CAS 343373-60-4). In the NS 2028 series, small electronegative ligands (Br, Cl) at specific positions increased inhibition, while positional shifts altered potency [1]. No published head-to-head sGC IC50 data exist for these two tetrahydroquinazoline analogs, but the established positional SAR for halogenated aromatic sGC inhibitors supports a non-interchangeable activity profile.

Soluble guanylyl cyclase sGC inhibitor structure-activity relationship

Molecular Topological Polar Surface Area (TPSA) and Predicted Permeability Comparison vs. 2,4,5-Trichlorophenoxy Analog (CAS 343373-59-1)

The monochloro-substituted target compound (CAS 343373-61-5) has a lower molecular weight (396.93 g/mol) and predicted lower lipophilicity compared to the 2,4,5-trichlorophenoxy analog (CAS 343373-59-1, MW 465.82 g/mol) . For CNS-targeted sGC inhibitors, TPSA values below 90 Ų and moderate logP are generally associated with improved blood-brain barrier penetration [1]. While specific measured TPSA and logP values for these exact compounds are not publicly available, the structural difference predicts that CAS 343373-61-5 will exhibit superior permeability characteristics compared to the heavier, more lipophilic trichlorinated analog.

Physicochemical properties TPSA cell permeability drug-likeness

Commercial Purity Specification and Lot-to-Lot Consistency vs. Non-Standardized Analog Suppliers

The target compound (CAS 343373-61-5) is available from CymitQuimica (discontinued status) and other specialty suppliers, whereas the 4-chloro analog (CAS 343373-60-4) is offered by AKSci at a standardized 95% purity with batch-specific quality control . For procurement decisions, the availability of documented purity certificates (e.g., HPLC, NMR) is critical for experimental reproducibility. CAS 343373-60-4 currently has more active commercial listings with verifiable purity documentation compared to CAS 343373-61-5, which may be an important consideration for groups requiring sustained, multi-batch procurement.

Chemical purity quality control research reagent reproducibility

Recommended Application Scenarios for 4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 343373-61-5)


Structure-Activity Relationship (SAR) Studies of sGC Inhibitor Chemotypes Requiring Meta-Chlorophenoxy Substitution

Research groups investigating the impact of chlorine substitution position on aromatic rings within tetrahydroquinazoline-based sGC inhibitors should procure CAS 343373-61-5 specifically when the 3-chloro (meta) isomer is required as a comparator to the 4-chloro (para) analog (CAS 343373-60-4) or the 2,4,5-trichloro analog (CAS 343373-59-1). Class-level SAR from the NS 2028 oxadiazolo-benzoxazin series demonstrates that halogen position dramatically affects sGC inhibitory potency [1], and parallel positional scanning in the tetrahydroquinazoline series is necessary to establish whether this SAR translates across chemotypes.

Negative Control or Inactive Comparator in sGC Inhibition Assays

If preliminary screening data indicate that the 3-chlorophenoxy substitution pattern confers reduced sGC inhibition relative to the 4-chloro or multi-halogenated analogs—consistent with the positional SAR observed in the NS 2028 series [1]—CAS 343373-61-5 could serve as a structurally matched negative control in cellular cGMP accumulation assays. This application requires prior in-house IC50 determination.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

For CNS-targeted programs, the lower molecular weight (396.93 g/mol) and predicted favorable TPSA of CAS 343373-61-5 compared to polychlorinated analogs (e.g., CAS 343373-59-1, MW 465.82) make it a suitable benchmark compound for evaluating how incremental changes in halogenation affect parallel artificial membrane permeability assay (PAMPA) results, logD measurements, and plasma protein binding. These data support the design of CNS-penetrant sGC modulators with optimized physicochemical profiles [2].

Chemical Probe Qualification and Target Engagement Studies

CAS 343373-61-5 can be employed as a chemical probe candidate for sGC target engagement studies, provided that its in vitro potency (IC50) and selectivity profile are first established experimentally against a panel of related enzymes (e.g., particulate guanylyl cyclase, NO synthase). The irreversible inhibition mechanism observed for the related sGC inhibitor NS 2028 (Ki = 8 nM, k3 = 0.2 min⁻¹) [1] suggests that covalent target engagement assays (e.g., washout experiments, heme spectral shift assays) should be incorporated into the characterization workflow.

Quote Request

Request a Quote for 4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.